D1-Over-D2 Receptor Selectivity: 2-Methoxy-11-hydroxyaporphine vs. Apomorphine vs. 2-Methoxyapomorphine
In competitive radioligand binding assays using rat striatal membrane homogenates, (R)-(−)-2-methoxy-11-hydroxyaporphine (3a) exhibited a D1 Ki of 46.0 ± 2.8 nM and a D2 Ki of 235 ± 32 nM, yielding a D2/D1 potency ratio of 0.19—indicating approximately 5.1-fold selectivity for D1 over D2 [1]. This profile is strikingly opposite to that of (R)-(−)-apomorphine (1a, D1 Ki = 1010 ± 105 nM, D2 Ki = 1.9 ± 0.5 nM, D2/D1 = 532) and (R)-(−)-2-methoxyapomorphine (1d, D1 Ki > 10,000 nM, D2 Ki = 3.5 ± 0.8 nM, D2/D1 > 2,857), both of which are strongly D2-selective catechol aporphines tested under identical conditions [1]. The selectivity inversion between 3a and 1a represents a >2,800-fold difference in D2/D1 ratio [1].
Apomorphine: 532 (D2-preferring) → ~2,800-fold inversion
| Evidence Dimension | Dopamine D1 and D2 receptor binding affinity and D2/D1 selectivity ratio |
|---|---|
| Target Compound Data | D1 Ki = 46.0 ± 2.8 nM; D2 Ki = 235 ± 32 nM; D2/D1 ratio = 0.19 |
| Comparator Or Baseline | Apomorphine (1a): D1 Ki = 1010 ± 105 nM, D2 Ki = 1.9 ± 0.5 nM, D2/D1 = 532; 2-Methoxyapomorphine (1d): D1 Ki > 10,000 nM, D2 Ki = 3.5 ± 0.8 nM, D2/D1 > 2,857 |
| Quantified Difference | D2/D1 ratio differs by factor of ~2,800-fold (3a vs. 1a) and >15,000-fold (3a vs. 1d); D1 affinity is 22-fold higher for 3a vs. apomorphine |
| Conditions | Rat striatal membrane homogenates; D1 radioligand [3H]SCH23390; D2 radioligand [3H]nemonapride |
Why This Matters
This is the only N-methyl-11-monohydroxy-2-methoxy aporphine with demonstrated D1-over-D2 selectivity, making it uniquely suited for experiments requiring D1-biased aporphine pharmacology without D2 dominance.
- [1] Si YG, Gardner MP, Tarazi FI, Baldessarini RJ, Neumeyer JL. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity. J Med Chem. 2008;51(4):983-987. doi:10.1021/jm701045j View Source
